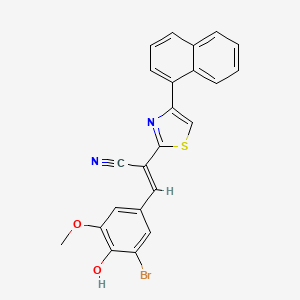![molecular formula C18H16N4O4S B2566022 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034375-18-1](/img/structure/B2566022.png)
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H16N4O4S and its molecular weight is 384.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of this compound often involves multiple steps, starting from simpler organic molecules. It typically includes the formation of the furo[2,3-c]pyridinone core through cyclization reactions, followed by the addition of ethyl groups and the final attachment of the pyrazolyl and sulfonamide groups.
Industrial Production Methods: : Industrial production may require optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. The process involves scaling up the laboratory methods to ensure consistent and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, forming corresponding oxidized products.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : It can participate in nucleophilic and electrophilic substitution reactions, modifying the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: : Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Conditions may vary depending on the desired substitution, often involving halogens or other reactive groups.
Major Products: : Products vary based on the type of reaction, often resulting in modified versions of the original molecule with new functional groups or changes in the oxidation state.
Scientific Research Applications: N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide has several applications:
Chemistry: : As a building block in synthetic organic chemistry for creating more complex molecules.
Biology: : Potential use in biological assays to study enzyme interactions or as a probe for certain biochemical pathways.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Used in the development of new materials with specific properties such as electronic or photonic applications.
Mechanism of Action: The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. Its multiple functional groups allow it to bind to various sites, potentially inhibiting or modifying the activity of target molecules. Pathways involved can include signal transduction, metabolic processes, or gene expression modulation.
Comparison with Similar Compounds: When compared to similar compounds, this compound stands out due to its unique combination of functional groups and the resulting versatility. Similar compounds might include:
N-(2-(7-oxoquinolin-6-yl)ethyl)-4-(1H-imidazol-1-yl)benzenesulfonamide: : Featuring a quinoline core and an imidazolyl group.
N-(2-(7-oxofuro[2,3-c]pyridin-6-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide: : Differing by the methyl group instead of an ethyl group.
N-(2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl)-4-(1H-pyrazol-4-yl)benzenesulfonamide: : Featuring a different position for the pyrazolyl group.
This compound's uniqueness lies in its structural complexity and the potential range of applications in various scientific fields.
Eigenschaften
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c23-18-17-14(7-13-26-17)6-11-21(18)12-9-20-27(24,25)16-4-2-15(3-5-16)22-10-1-8-19-22/h1-8,10-11,13,20H,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNWZHNPHRYHDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCCN3C=CC4=C(C3=O)OC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
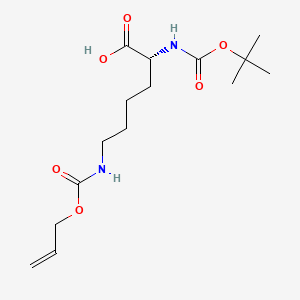
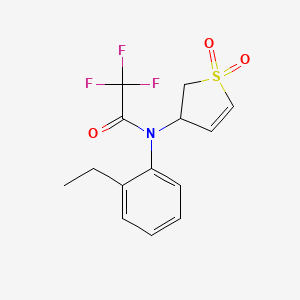
![3-Piperidin-3-yl-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine dihydrochloride](/img/structure/B2565946.png)
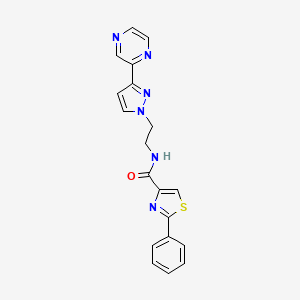

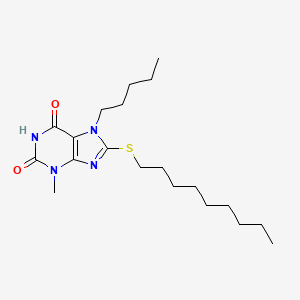
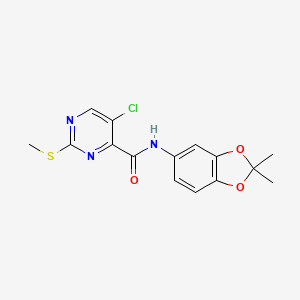
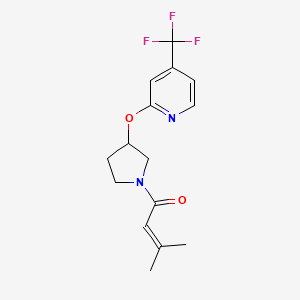
![ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine](/img/structure/B2565954.png)
![1-[4-(1,3-thiazol-2-yloxy)benzoyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2565955.png)
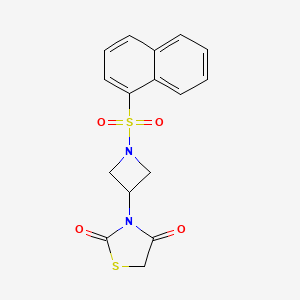
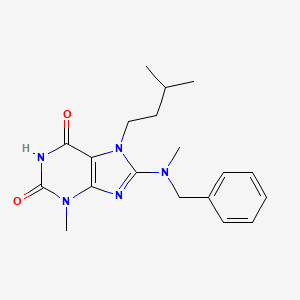
![6-(1H-pyrazol-1-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2565960.png)
